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Compound of Interest

Compound Name: 2-Phenylacetohydrazide

Cat. No.: B146101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-
phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and a
compound of interest for its potential biological activities. This document outlines the
spectroscopic data, experimental protocols, and relevant biological pathways associated with
this molecule.

Physicochemical Properties and Synthesis

2-Phenylacetohydrazide (CsH10N20) is a white crystalline solid with a molecular weight of
150.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Phenylacetohydrazide

Property Value Reference
Molecular Formula CsH10N20 [1]
Molecular Weight 150.18 g/mol [1]
Melting Point 127-131 °C [2]
Appearance White crystalline powder [2]
CAS Number 937-39-3 [3]
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Synthesis of 2-Phenylacetohydrazide

A common and efficient method for the synthesis of 2-phenylacetohydrazide involves the
reaction of an ester, such as ethyl phenylacetate, with hydrazine hydrate.[4][5]

Experimental Protocol: Synthesis from Ethyl Phenylacetate and Hydrazine Hydrate[5]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve ethyl phenylacetate in a suitable solvent like ethanol.

» Addition of Hydrazine Hydrate: To the stirred solution of ethyl phenylacetate, add an excess
of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.

» Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the
reaction. The progress of the reaction can be monitored using thin-layer chromatography
(TLC).

« |solation of Product: After the reaction is complete, cool the mixture to room temperature.
The product, 2-phenylacetohydrazide, will often precipitate out of the solution.

« Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent,
such as ethanol or diethyl ether, to remove any unreacted starting materials. The product can
be further purified by recrystallization from a suitable solvent like ethanol to yield white,
needle-like crystals.

The logical workflow for this synthesis is depicted below.
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Synthesis Workflow for 2-Phenylacetohydrazide.

Spectroscopic Characterization

The structural elucidation of 2-phenylacetohydrazide is primarily achieved through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-phenylacetohydrazide in a
suitable deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 2: 1H NMR Spectral Data for 2-Phenylacetohydrazide (in DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.1 Singlet (broad) 1H -NH-
_ Aromatic protons
~7.2-7.3 Multiplet 5H
(CeHbs)
~4.1 Singlet (broad) 2H -NH:z
~3.3 Singlet 2H -CHz-

Table 3: 13C NMR Spectral Data for 2-Phenylacetohydrazide (in DMSO-de)
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Chemical Shift (6, ppm) Assighment

~170 C=0 (carbonyl)

~136 C (quaternary, aromatic)
~129 CH (aromatic)

~128 CH (aromatic)

~126 CH (aromatic)

~40 -CHz-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy (Solid State)

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-
phenylacetohydrazide with anhydrous potassium bromide (KBr) (100-200 mg) using an
agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder
into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBR pellet in the sample holder of an FT-IR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~2.

Table 4: Characteristic IR Absorption Peaks for 2-Phenylacetohydrazide[6][7][8]
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (hydrazide NH

3300-3200 Strong, Broad
and NH2)
3100-3000 Medium C-H stretching (aromatic)
2950-2850 Medium C-H stretching (aliphatic CHz)
~1650 Strong C=0 stretching (amide | band)
_ N-H bending (amide Il band)
~1600 Medium ) )
and C=C stretching (aromatic)
~1495, 1450 Medium C=C stretching (aromatic)
C-H out-of-plane bending
~700, ~750 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Detection: Detect the ions to generate a mass spectrum.

lonization: lonize the sample using a suitable technique, such as Electron lonization (El).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for 2-Phenylacetohydrazide[9]
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miz Relative Intensity (%) Assighment

150 ~40 Molecular ion [M]*

91 100 [C7H7]* (Tropylium ion)
65 ~20 [CsHs]*

51 ~10 [CaH3]*

The fragmentation pattern is consistent with the structure of 2-phenylacetohydrazide, with the
base peak at m/z 91 corresponding to the stable tropylium ion formed by the cleavage of the
bond between the carbonyl carbon and the methylene group.[6][10][11]

Biological Context: Inhibition of Monoamine
Oxidase

Phenylhydrazine and its derivatives are known to act as inhibitors of monoamine oxidase
(MAO), a family of enzymes that catalyze the oxidation of monoamines.[12][13][14] This
inhibition is of significant interest in drug development, particularly for antidepressants and
neuroprotective agents.[13]

The proposed mechanism of irreversible inhibition of MAO by arylalkylhydrazines involves the
enzymatic conversion of the hydrazine to a diazene intermediate, which then reacts with
molecular oxygen to form an alkyl radical. This radical subsequently forms a covalent bond with
the FAD cofactor of the enzyme, leading to its inactivation.[15]
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Proposed Mechanism of Monoamine Oxidase Inhibition.

This guide provides a comprehensive overview of the structural elucidation of 2-
phenylacetohydrazide, integrating key spectroscopic data with experimental protocols and a
relevant biological mechanism. This information is intended to be a valuable resource for
researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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